10-Methoxyanthracen-9-yl dimethyl phosphate
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Overview
Description
10-Methoxyanthracen-9-yl dimethyl phosphate: is a chemical compound with the molecular formula C17H17O5P It is known for its unique structure, which includes an anthracene core substituted with a methoxy group and a dimethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxyanthracen-9-yl dimethyl phosphate typically involves the reaction of 10-methoxyanthracene-9-carboxylic acid with dimethyl phosphorochloridate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-Methoxyanthracen-9-yl dimethyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Nucleophiles such as or can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-anthracen-9-yl dimethyl phosphate.
Reduction: Formation of 10-methoxyanthracen-9-yl methyl phosphate.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Methoxyanthracen-9-yl dimethyl phosphate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 10-Methoxyanthracen-9-yl dimethyl phosphate involves its interaction with specific molecular targets. The methoxy group and the phosphate group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxyanthracen-9-yl methyl phosphate
- 10-Anthracen-9-yl dimethyl phosphate
- Dimethyl 5-(10-(methoxycarbonyl)anthracen-9-yl) isophthalate
Uniqueness
10-Methoxyanthracen-9-yl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound for various research applications.
Properties
CAS No. |
15052-38-7 |
---|---|
Molecular Formula |
C17H17O5P |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
(10-methoxyanthracen-9-yl) dimethyl phosphate |
InChI |
InChI=1S/C17H17O5P/c1-19-16-12-8-4-6-10-14(12)17(22-23(18,20-2)21-3)15-11-7-5-9-13(15)16/h4-11H,1-3H3 |
InChI Key |
AOVQAGVXISEMAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OP(=O)(OC)OC |
Origin of Product |
United States |
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